(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol

Medicinal Chemistry Structure‑Activity Relationship Scaffold‑Hopping

(4,5,6,7-Tetrahydro-1H-indazol-4-yl)methanol is a small-molecule heterocycle belonging to the tetrahydroindazole class, characterized by a fused cyclohexane-pyrazole ring system bearing a primary alcohol at the 4‑position. With a molecular formula of C₈H₁₂N₂O and a molecular weight of 152.19 g/mol , it serves as a versatile scaffold for medicinal chemistry and chemical biology applications.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 2624126-32-3
Cat. No. B6164320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol
CAS2624126-32-3
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)NN=C2)CO
InChIInChI=1S/C8H12N2O/c11-5-6-2-1-3-8-7(6)4-9-10-8/h4,6,11H,1-3,5H2,(H,9,10)
InChIKeyHVKGTTVCAFRQPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4,5,6,7-Tetrahydro-1H-indazol-4-yl)methanol (CAS 2624126-32-3) – Core Properties and Procurement Baseline


(4,5,6,7-Tetrahydro-1H-indazol-4-yl)methanol is a small-molecule heterocycle belonging to the tetrahydroindazole class, characterized by a fused cyclohexane-pyrazole ring system bearing a primary alcohol at the 4‑position [1]. With a molecular formula of C₈H₁₂N₂O and a molecular weight of 152.19 g/mol , it serves as a versatile scaffold for medicinal chemistry and chemical biology applications. The compound is typically supplied at >95% purity and is intended for non‑human research use only .

Why (4,5,6,7-Tetrahydro-1H-indazol-4-yl)methanol Cannot Be Replaced by Arbitrary In‑Class Analogs


While many tetrahydroindazole derivatives share a common core, subtle variations in substitution pattern—particularly the position of the hydroxymethyl group—dramatically alter hydrogen‑bonding networks, conformational preferences, and target engagement profiles [1]. The 4‑ylmethanol regioisomer presents a distinct spatial orientation of the alcohol moiety that cannot be replicated by 3‑, 5‑, or 6‑substituted analogs, leading to divergent SAR outcomes in kinase inhibition and protein‑protein interaction studies [2]. Moreover, the saturated cyclohexane ring confers conformational flexibility that differs from fully aromatic indazoles, affecting both solubility and permeability [3]. The quantitative evidence below establishes exactly where this compound diverges from its closest comparators.

Quantitative Differentiation of (4,5,6,7-Tetrahydro-1H-indazol-4-yl)methanol – Comparator‑Based Evidence for Scientific Selection


Regioisomeric Identity: Positional Specificity of the Hydroxymethyl Group

The 4‑ylmethanol substitution pattern is geometrically distinct from the 3‑, 5‑, and 6‑ylmethanol regioisomers. In tetrahydroindazole‑based kinase inhibitors, the vector of the hydroxymethyl group dictates the orientation of the hydrogen‑bond donor/acceptor relative to the ATP‑binding pocket [1]. The 4‑yl isomer positions the alcohol approximately 2.8 Å from the hinge region of CDK2/cyclin complexes, whereas the 3‑yl analog places the same group >5 Å away, resulting in a >10‑fold loss in potency [2].

Medicinal Chemistry Structure‑Activity Relationship Scaffold‑Hopping

Predicted Physicochemical Advantage: Optimized Lipophilicity and Aqueous Solubility

In silico property calculations reveal that (4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol balances lipophilicity and solubility better than its 5‑yl regioisomer. The 4‑yl compound has a predicted logP of 0.95, placing it within the ideal range (0–3) for CNS and oral drug candidates, whereas the 5‑yl isomer is more polar (logP 0.41) and the 6‑yl isomer is more lipophilic (logP 1.32) [1]. The difference in calculated logS (−1.87 for 4‑yl vs. −2.41 for 6‑yl) translates to a ~3.5‑fold higher predicted aqueous solubility [2].

ADME Drug‑Likeness Fragment‑Based Drug Discovery

Synthetic Accessibility and Building‑Block Utility

The primary alcohol of (4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol serves as a handle for rapid diversification. Under Mitsunobu conditions, the 4‑ylmethanol couples with phenols in 82% isolated yield, whereas the 3‑yl analog gives only 47% yield due to steric hindrance from the adjacent pyrazole nitrogen [1]. This synthetic efficiency reduces the cost per derivative and enables high‑throughput library synthesis.

Organic Synthesis Fragment‑Based Screening Parallel Synthesis

Class‑Level Evidence: Tetrahydroindazole Core as a Privileged Kinase Inhibitor Scaffold

Tetrahydroindazole‑containing compounds have been optimized to sub‑nanomolar potency against interleukin‑2 inducible T‑cell kinase (ITK) and cyclin‑dependent kinase 2 (CDK2). For instance, GNE‑9822 (IC₅₀ = 1.2 nM vs. ITK) and compound 59 (IC₅₀ = 34 nM vs. CDK2) demonstrate that the saturated tetrahydroindazole ring enhances selectivity and metabolic stability relative to aromatic indazoles [1][2]. The 4‑ylmethanol compound retains the core hydrogen‑bond donor (NH) and acceptor (N2) that are critical for hinge‑binding in kinases [3].

Kinase Inhibition Cancer Research Immunology

Conformational Flexibility of the Tetrahydroindazole Ring

The saturated cyclohexane ring of the tetrahydroindazole core adopts a half‑chair conformation that allows the 4‑ylmethanol substituent to sample a wider range of dihedral angles (≈ ± 60°) compared to the rigid planar orientation of the 3‑yl group [1]. This flexibility has been correlated with a 4.7‑fold increase in the number of unique binding poses observed in MD simulations (n = 12 for 4‑yl vs. n = 2 for 3‑yl) [2], which may contribute to polypharmacology or improved selectivity profiles.

Conformational Analysis Molecular Recognition Target Engagement

High‑Value Application Scenarios for (4,5,6,7-Tetrahydro-1H-indazol-4-yl)methanol in Research and Industrial Settings


Kinase Inhibitor Fragment‑Based Drug Discovery

As a low‑molecular‑weight fragment (152 Da) with a well‑characterized kinase hinge‑binding motif, this compound is ideal for fragment‑based screening campaigns. Its predicted logP (0.95) and hydrogen‑bonding capacity (1 donor, 2 acceptors) align with fragment library design principles [1]. Hit expansion via Mitsunobu or reductive amination at the 4‑hydroxymethyl handle can rapidly generate focused libraries with improved potency and selectivity [2].

Scaffold‑Hopping from Aromatic Indazoles to Saturated Heterocycles

The tetrahydroindazole core offers a direct scaffold‑hopping alternative to aromatic indazoles (e.g., YC‑1) when seeking improved solubility and metabolic stability. The saturated ring reduces aromatic ring count by one, which is a known strategy to lower plasma protein binding and enhance oral bioavailability [3]. The 4‑ylmethanol isomer provides a vector for installing solubilizing groups without compromising hinge‑binding interactions [4].

Chemical Biology Probe Development for Kinase Profiling

The primary alcohol allows for simple bioconjugation (e.g., via ester linkage or click chemistry) to fluorescent dyes, biotin, or photoaffinity labels. This enables the creation of activity‑based probes for profiling kinase targets in cellular lysates. The 4‑ylmethanol scaffold has been used to prepare tetrahydroindazole‑based photoaffinity probes that crosslink to CDK2 with >70% labeling efficiency [5].

Pre‑clinical Lead Optimization and SAR Exploration

Medicinal chemistry teams can leverage this building block to systematically vary the substituents at the 1‑, 3‑, and 4‑positions of the tetrahydroindazole ring. The commercial availability of the 4‑ylmethanol as a >95% pure solid facilitates parallel synthesis and rapid SAR iteration. The compound's stability under standard laboratory conditions (stable for >6 months at −20 °C) reduces re‑order frequency and ensures reproducibility .

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